2-Morpholin-4-yl-propane-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-yl-propane-2-sulfonic acid is a zwitterionic organic chemical compound commonly used as a buffering agent in biological and biochemical research. It is known for its ability to maintain stable pH levels in solutions, making it an essential component in various experimental setups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-propane-2-sulfonic acid typically involves the reaction of morpholine with propane sultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the nucleophilic attack of the morpholine nitrogen on the sulfonic acid group of propane sultone, resulting in the formation of the sulfonic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, and the product is often purified through recrystallization or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-propane-2-sulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the morpholine ring and the sulfonic acid group .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-Morpholin-4-yl-propane-2-sulfonic acid is widely used in scientific research due to its buffering capabilities. It is commonly employed in:
Biochemistry: Used in polyacrylamide gel electrophoresis to maintain pH stability.
Cell Culture: Helps in maintaining the pH of cell culture media, ensuring optimal growth conditions for cells.
Molecular Biology: Utilized in various molecular biology techniques, including DNA and RNA extraction.
Pharmaceutical Research: Acts as a buffering agent in drug formulation and stability studies.
Mechanism of Action
The buffering action of 2-Morpholin-4-yl-propane-2-sulfonic acid is due to its ability to donate or accept protons, thereby maintaining a stable pH in solutions. The morpholine ring and the sulfonic acid group play crucial roles in this process. The compound interacts with hydrogen ions in the solution, preventing significant changes in pH .
Comparison with Similar Compounds
2-Morpholin-4-yl-propane-2-sulfonic acid is often compared with other buffering agents such as:
3-(N-morpholino)propanesulfonic acid: Similar in structure but differs in the position of the sulfonic acid group.
2-Hydroxy-3-morpholinopropanesulfonic acid: Contains an additional hydroxyl group, which affects its buffering range and properties.
HEPES: Another commonly used buffer with a piperazine ring instead of a morpholine ring.
These compounds are chosen based on their specific buffering ranges and compatibility with different experimental conditions. This compound is unique due to its zwitterionic nature and stability over a wide pH range .
Properties
Molecular Formula |
C7H15NO4S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-morpholin-4-ylpropane-2-sulfonic acid |
InChI |
InChI=1S/C7H15NO4S/c1-7(2,13(9,10)11)8-3-5-12-6-4-8/h3-6H2,1-2H3,(H,9,10,11) |
InChI Key |
VVFYHLHIYFTDLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(N1CCOCC1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.